Cas no 475-83-2 (Nuciferine)

Nuciferine is an aporphine alkaloid primarily found in Nelumbo nucifera (lotus) leaves. It exhibits notable pharmacological properties, including anti-inflammatory, anti-obesity, and antipsychotic effects, attributed to its modulation of dopamine and serotonin receptors. Nuciferine's high binding affinity for 5-HT receptors makes it a candidate for neuropsychiatric research, while its lipid-lowering activity suggests potential metabolic applications. The compound is characterized by its stability and bioavailability, with studies highlighting its low toxicity profile. Its dual solubility in polar and nonpolar solvents facilitates formulation versatility. As a naturally derived bioactive molecule, Nuciferine is of interest for both therapeutic development and mechanistic studies in central nervous system and metabolic disorders.
Nuciferine structure
Nuciferine structure
Product name:Nuciferine
CAS No:475-83-2
MF:C19H21NO2
MW:295.3755
CID:37635
PubChem ID:10146

Nuciferine Chemical and Physical Properties

Names and Identifiers

    • NUCIFERINE
    • (-)-nucipherine
    • (r)-1,2-dimethoxyaporphine
    • 1,2-dimethoxy-6a-beta-aporphin
    • 5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-g)quinolin(r)-4h-dibenzo(d
    • l-5,6-dimethoxyaporphine
    • l-nuciferine
    • nuciferin
    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-, (6aR)-
    • nuciferina
    • R-(-)-nuciferine
    • Sanjoinine E
    • 1,2-Dimethoxy-6αβ-aporphine
    • (R)-1,2-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
    • 1,2-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
    • Lotus Leaf P.Extract.
    • 1,2-Dimethoxy-6abeta-aporphine
    • W26UEB90B7
    • 6a-beta-APORPHINE, 1,2-DIMETHOXY-
    • 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-, (R)-
    • (-)-nuciferine
    • (6ar)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline
    • 1-5, 6-Dimethoxyaporphine
    • 6a
    • NSC-785145
    • D-(-)-NUCIFERINE
    • NS00067009
    • NSC785145
    • 1ST40326
    • BS-42200
    • ORJVQPIHKOARKV-OAHLLOKOSA-N
    • s3821
    • SCHEMBL20544868
    • MFCD01664592
    • HMS3887A19
    • N1170
    • CHEMBL464529
    • VLT 049
    • UNII-W26UEB90B7
    • HY-N0049
    • Q-100504
    • AC-7998
    • 1,2-DIMETHOXY-6A.BETA.-APORPHINE
    • 4H-DIBENZO(DE,G)QUINOLINE, 5,6,6A,7-TETRAHYDRO-1,2-DIMETHOXY-6-METHYL-, (6AR)-
    • CCG-267422
    • (R)-NUCIFERINE
    • 475-83-2
    • AKOS015903258
    • CS-4270
    • 6a-.beta.-Aporphine, 1,2-dimethoxy-
    • A872116
    • DTXSID40963862
    • Q7067904
    • 1,2-Dimethoxy 6a?-aporphine
    • Lotus Leave Extract
    • l-Nuciferine 98%
    • 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-, (R)-(9CI)
    • (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinoline
    • Nuciferine
    • MDL: MFCD01664592
    • Inchi: 1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1
    • InChI Key: ORJVQPIHKOARKV-OAHLLOKOSA-N
    • SMILES: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@]3([H])C([H])([H])C4=C([H])C([H])=C([H])C([H])=C4C1=C32)OC([H])([H])[H]

Computed Properties

  • Exact Mass: 295.157229g/mol
  • Surface Charge: 0
  • XLogP3: 3.4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 295.157229g/mol
  • Monoisotopic Mass: 295.157229g/mol
  • Topological Polar Surface Area: 21.7Ų
  • Heavy Atom Count: 22
  • Complexity: 401
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 295.4

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.1156 (rough estimate)
  • Melting Point: 171.0 to 175.0 deg-C
  • Boiling Point: 437.06°C (rough estimate)
  • Flash Point: 151.9°C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 21.70000
  • LogP: 3.39380
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • λmax: 270(H2O)(lit.)

Nuciferine Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:dangerous
  • Hazard Statement: H301
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Safety Instruction: 24/25
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:CE0350000
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Nuciferine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-4270-10mg
Nuciferine
475-83-2 99.66%
10mg
$106.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015413-20mg
Nuciferine
475-83-2
20mg
¥305 2024-05-23
TRC
N925100-25mg
Nuciferin
475-83-2
25mg
$ 173.00 2023-09-06
Chengdu Biopurify Phytochemicals Ltd
BP1014-100mg
Nuciferine
475-83-2 98%
100mg
$65 2023-09-19
TargetMol Chemicals
T3369-500mg
Nuciferine
475-83-2 99.18%
500mg
¥ 6330 2024-07-19
Chengdu Biopurify Phytochemicals Ltd
BP1014-1000mg
Nuciferine
475-83-2 98%
1000mg
$230 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3369-10 mg
Nuciferine
475-83-2 99.16%
10mg
¥730.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1014-20mg
Nuciferine
475-83-2 98%
20mg
$35 2023-09-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R094270-100mg
Nuciferine
475-83-2 97%
100mg
¥294 2024-05-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3369-50 mg
Nuciferine
475-83-2 99.16%
50mg
¥2844.00 2022-04-26

Nuciferine Suppliers

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
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(CAS:475-83-2)Nuciferine
Order Number:JZ100036
Stock Status:1000/1000/1000
Quantity:25kg/25kg/25kg
Purity:2%/20%/50%
Pricing Information Last Updated:Tuesday, 6 May 2025 11:36
Price ($):0/0/0

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Amadis Chemical Company Limited
(CAS:475-83-2)Nuciferine
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(CAS:475-83-2)Nuciferine
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Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry